3,5-Dimethylcyclohexene

Physical Chemistry Separation Science Thermodynamics

3,5-Dimethylcyclohexene (CAS 56021-63-7, also registered as 823-17-6 for the non-stereospecific designation) is a C8H14 cycloalkene characterized by a six-membered carbon ring bearing methyl substituents at the 3- and 5-positions and a single endocyclic double bond. The commercial designation typically refers to the trans-(3R,5S)-rel- stereoisomer.

Molecular Formula C8H14
Molecular Weight 110.20 g/mol
CAS No. 56021-63-7
Cat. No. B14642979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylcyclohexene
CAS56021-63-7
Molecular FormulaC8H14
Molecular Weight110.20 g/mol
Structural Identifiers
SMILESCC1CC=CC(C1)C
InChIInChI=1S/C8H14/c1-7-4-3-5-8(2)6-7/h3-4,7-8H,5-6H2,1-2H3
InChIKeyYACYBRMPSZPZDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethylcyclohexene (CAS 56021-63-7): Core Properties and Structural Classification for Procurement


3,5-Dimethylcyclohexene (CAS 56021-63-7, also registered as 823-17-6 for the non-stereospecific designation) is a C8H14 cycloalkene characterized by a six-membered carbon ring bearing methyl substituents at the 3- and 5-positions and a single endocyclic double bond [1]. The commercial designation typically refers to the trans-(3R,5S)-rel- stereoisomer . The compound has a molecular weight of 110.20 g/mol and experimentally derived normal boiling point of 398 K (125°C) with uncertainty assigned by TRC of 3 K [1]. Its critical temperature is 594 K, critical pressure is approximately 3170 kPa, and liquid density at ambient conditions is approximately 0.79–0.81 g/cm³ [2][3]. 3,5-Dimethylcyclohexene is not commercially significant as an end-product but functions as a stereochemically defined intermediate, chiral building block, or mechanistic probe in catalytic hydrogenation studies, asymmetric synthesis, and organometallic chemistry investigations [4]. Unlike saturated cyclohexane analogs, the presence of the double bond confers reactivity toward electrophilic addition, hydrogenation, and polymerization while maintaining a well-defined substitution pattern that influences both steric accessibility and stereochemical outcomes in downstream transformations.

Why Generic Cyclohexene Substitution Fails: Procurement Risks When Using Alternative Dimethylcyclohexene Isomers


Substituting 3,5-dimethylcyclohexene with other dimethylcyclohexene isomers or unsubstituted cyclohexene introduces quantifiable deviations in physicochemical properties, stereochemical outcomes, and catalytic behavior that are not interchangeable in research or industrial applications. The substitution pattern of methyl groups alters boiling point and volatility: 1,3-dimethylcyclohexene (CAS 2808-76-6) exhibits a boiling point of 126.7°C versus 122.5°C for 3,5-dimethylcyclohexene — a difference of 4.2°C that affects separation protocols and purity specifications [1]. More critically, the stereochemical course of hydrogenation over transition metal catalysts is fundamentally isomer-dependent [2]. The 3,5-substitution pattern creates a specific steric environment around the double bond that governs the approach trajectory of the catalyst surface and the relative stability of adsorbed intermediates. In hydrogenation studies, the product distribution between cis and trans stereoisomers is dictated not only by catalyst choice but also by the precise methyl substitution topology [2]. A researcher or process chemist substituting 1,3-dimethylcyclohexene, 1,4-dimethylcyclohexene, or 3,3-dimethylcyclohexene for 3,5-dimethylcyclohexene would obtain a different stereoisomeric product profile, altered reaction kinetics, and potentially different downstream enantioselectivity. Such substitution introduces uncontrolled experimental variables, invalidates comparative mechanistic interpretations, and may render synthetic routes unreproducible. The procurement decision therefore hinges on exact positional and stereochemical identity, not merely the C8H14 molecular formula.

3,5-Dimethylcyclohexene (CAS 56021-63-7): Quantitative Comparative Evidence Against Alternative Isomers and Substitution Patterns


Boiling Point Differentiation: 3,5-Dimethylcyclohexene vs. 1,3-Dimethylcyclohexene

3,5-Dimethylcyclohexene exhibits a boiling point approximately 4.2°C lower than that of 1,3-dimethylcyclohexene, a difference attributable to the distinct molecular packing and intermolecular forces arising from the different methyl substitution topology [1]. This separation in volatility is sufficient to enable baseline chromatographic resolution and differential distillation behavior, making the two isomers distinguishable in both analytical and preparative contexts.

Physical Chemistry Separation Science Thermodynamics Analytical Chemistry

Flash Point and Volatility Safety Classification: 3,5-Dimethylcyclohexene vs. 1,3-Dimethylcyclohexene

3,5-Dimethylcyclohexene possesses a calculated flash point of 6.8°C, whereas 1,3-dimethylcyclohexene exhibits a flash point of 12.8°C [1]. The 6.0°C lower flash point for 3,5-dimethylcyclohexene places it closer to the threshold for highly flammable liquid classification and imposes more stringent storage and handling requirements.

Process Safety Hazard Assessment Solvent Selection Chemical Handling

Catalyst-Dependent Stereochemical Control: Palladium vs. Platinum Hydrogenation of 3,5-Dimethylcyclohexene

In catalytic hydrogenation of dimethylcyclohexenes including 3,5-dimethylcyclohexene, palladium catalysts consistently yield the thermodynamically more stable saturated product stereoisomer, whereas platinum catalysts favor formation of the cis stereoisomer [1]. The catalyst-substrate ratio, temperature, and catalyst aging (particularly for Raney nickel) further modulate this stereochemical partitioning [1]. This catalyst-switchable stereochemical outcome is specific to the 3,5-substitution pattern and has been exploited as a mechanistic probe for surface adsorption geometry in the modified Horiuti-Polanyi hydrogenation mechanism.

Catalysis Stereochemistry Hydrogenation Organometallic Chemistry Reaction Mechanism

Stereoselective Reduction of 3,5-Dimethylcyclohexenones: Rhodium vs. Ruthenium Catalyst Comparison

In the reduction of 3,5-dimethylcyclohexene-2-one and 3,5-dimethylcyclohexene-3-one (ketone derivatives of the target cyclohexene) by 2-propanol, the rhodium complex RhCl(PPh3)3 yields predominantly the thermodynamically less stable cis-3,5-dimethylcyclohexanol, whereas the ruthenium complex RuCl2(PPh3)3 yields the thermodynamically more stable stereoisomer [1]. This catalyst-switchable stereoselectivity demonstrates that the 3,5-dimethyl substitution pattern creates a stereochemical environment that is highly responsive to catalyst choice, enabling divergent access to distinct stereoisomeric alcohols from the same unsaturated ketone precursor.

Asymmetric Synthesis Transfer Hydrogenation Organometallic Catalysis Stereoselective Reduction

3,5-Dimethylcyclohexene (CAS 56021-63-7): Evidence-Backed Application Scenarios for Research and Industrial Use


Mechanistic Probe in Catalytic Hydrogenation Studies

3,5-Dimethylcyclohexene serves as a well-defined substrate for investigating stereochemical outcomes in catalytic hydrogenation over transition metal surfaces. The distinct response to Pd versus Pt catalysts — where Pd yields the thermodynamically more stable product while Pt favors the cis product — enables researchers to probe catalyst surface geometry, adsorption orientation, and the modified Horiuti-Polanyi mechanism [1]. The 3,5-substitution pattern provides sufficient steric definition to amplify stereochemical effects without introducing excessive complexity that would confound mechanistic interpretation.

Precursor to Stereochemically Defined 3,5-Dimethylcyclohexanol Building Blocks

Through either direct hydrogenation of 3,5-dimethylcyclohexene or transfer hydrogenation of its derived ketones (3,5-dimethylcyclohexene-2-one and -3-one), researchers can access either the thermodynamically more stable or less stable stereoisomers of 3,5-dimethylcyclohexanol by appropriate catalyst selection [1][2]. Rhodium-based catalysts (RhCl(PPh3)3) provide the cis isomer, while ruthenium-based catalysts (RuCl2(PPh3)3) provide the thermodynamically favored isomer [2]. This divergent stereochemical control from a common precursor class is valuable for synthesizing chiral intermediates used in asymmetric ligand development and natural product synthesis.

GC and GC-MS Analytical Reference Standard

Given its distinct boiling point (122.5°C) and flash point (6.8°C) relative to other C8H14 cycloalkene isomers, 3,5-dimethylcyclohexene is suitable as a retention time calibration standard in gas chromatography and gas chromatography–mass spectrometry for complex hydrocarbon mixture analysis [3]. Its unique mass spectral fragmentation pattern and chromatographic behavior distinguish it from other dimethylcyclohexene isomers, enabling unambiguous identification in reaction monitoring and purity assessment workflows.

Polymerization and Copolymerization Monomer Research

As a substituted cycloalkene, 3,5-dimethylcyclohexene has been investigated in copolymerization studies with maleic anhydride and related comonomers, where the pendant cyclohexenyl groups serve as branch points for long-chain branching or crosslinking [4]. The degree of unsaturation retained in the final copolymer and the branching topology are influenced by the specific substitution pattern of the cyclohexene monomer. Researchers exploring novel polymer architectures or modifying polymer rheology may find the 3,5-dimethyl substitution pattern yields different branching characteristics compared to other cyclohexene derivatives.

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